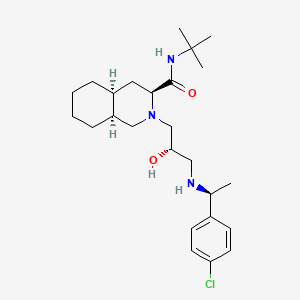

Ebov-GP-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H40ClN3O2 |

|---|---|

Molecular Weight |

450.1 g/mol |

IUPAC Name |

(3S,4aS,8aS)-N-tert-butyl-2-[(2S)-3-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-2-hydroxypropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C25H40ClN3O2/c1-17(18-9-11-21(26)12-10-18)27-14-22(30)16-29-15-20-8-6-5-7-19(20)13-23(29)24(31)28-25(2,3)4/h9-12,17,19-20,22-23,27,30H,5-8,13-16H2,1-4H3,(H,28,31)/t17-,19-,20+,22-,23-/m0/s1 |

InChI Key |

JJBSSFPMAQJPSI-YCSIXTNKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)NC[C@@H](CN2C[C@H]3CCCC[C@H]3C[C@H]2C(=O)NC(C)(C)C)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NCC(CN2CC3CCCCC3CC2C(=O)NC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

EBOV-GP: A Structural and Functional Analysis for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Ebola virus (EBOV) glycoprotein (GP) is the sole viral protein on the virion surface, making it the primary determinant of viral entry and a critical target for therapeutic intervention. This technical guide provides a comprehensive analysis of the structure and function of EBOV-GP, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and drug development efforts.

EBOV-GP Structure: A Trimeric Machine for Viral Entry

The EBOV-GP is a class I fusion protein that exists as a trimer of heterodimers on the viral surface.[1][2] Each heterodimer consists of two subunits, GP1 and GP2, which are linked by a disulfide bond.[1][3] The overall structure of the GP trimer resembles a chalice, with the GP1 subunits forming the "bowl" and the GP2 subunits forming the "stem".[3][4]

GP1 Subunit: The GP1 subunit is responsible for attachment to host cells.[1][3] It is composed of a base, a head, and a glycan cap. The receptor-binding site (RBS) for the endosomal host receptor, Niemann-Pick C1 (NPC1), is located within the head region but is shielded by the glycan cap and a heavily glycosylated mucin-like domain (MLD).[5][6] This shielding is a key mechanism of immune evasion.[5]

GP2 Subunit: The GP2 subunit mediates the fusion of the viral and host cell membranes.[3][7] It contains a hydrophobic internal fusion loop, two heptad repeat regions (HR1 and HR2), a transmembrane domain, and a cytoplasmic tail. In the pre-fusion conformation, the fusion loop is buried within the GP trimer.[8]

The crystal structure of the Zaire ebolavirus GP in its trimeric, pre-fusion conformation has been determined, providing critical insights into its architecture.[1][2][9] Cryo-electron microscopy (cryo-EM) has further elucidated the structure of the full-length, glycosylated GP on the viral surface.[5][10]

EBOV-GP Function: A Multi-Step Process of Viral Entry

The entry of EBOV into host cells is a complex process orchestrated by EBOV-GP. The following diagram illustrates the key signaling and molecular events involved in GP-mediated viral entry.

Figure 1: EBOV-GP Mediated Viral Entry Pathway. This diagram outlines the sequential steps of Ebola virus entry into a host cell, from initial attachment to the release of the viral ribonucleoprotein (RNP) into the cytoplasm.

The process begins with the attachment of the virion to the host cell surface, which is thought to be mediated by interactions between GP and various cell surface molecules, such as C-type lectins.[1] Following attachment, the virus is internalized into the cell via macropinocytosis.[11] Inside the endosome, the acidic environment and the action of host proteases, specifically cathepsins B and L, cleave the glycan cap and MLD from GP1.[12] This cleavage exposes the RBS, allowing it to bind to the endosomal receptor NPC1.[13][14] The interaction between the cleaved GP and NPC1 is a critical step that triggers conformational changes in GP2, leading to the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the viral and host membranes.[8][13] This fusion event releases the viral ribonucleoprotein into the cytoplasm, initiating viral replication.[11]

Quantitative Analysis of EBOV-GP Function

The following tables summarize key quantitative data related to the interaction of EBOV-GP with neutralizing antibodies and the NPC1 receptor.

Table 1: Neutralizing Antibody Efficacy against EBOV

| Antibody | Epitope Region | Neutralization (IC50) | Reference(s) |

| KZ52 | GP1/GP2 base | ~10 µg/mL (pseudovirus) | [4] |

| mAb114 | Glycan cap / Inner chalice | 0.48 nM (rVSV) | [6][15] |

| 1A2 | GP Head | 0.48 nM (rVSV) | [16] |

| 1D5 | GP Head | 1.55 nM (rVSV) | [16] |

| c13C6 | GP/sGP cross-reactive | Modest potency | [8] |

| ADI-15974 competitor | GP stalk | Potent (≤0.05 µg/ml) | [8] |

Table 2: Binding Affinity of EBOV-GP

| Interacting Molecules | Method | Affinity (Kd) | Reference(s) |

| Cleaved EBOV-GP and NPC1 domain C | Not specified | ~100 µM | [1] |

| Wild-type EBOV GP and NPC1 domain C | ELISA | EC50 of ≈0.5 nM | [13] |

Experimental Protocols for EBOV-GP Analysis

Detailed methodologies are crucial for the reproducible study of EBOV-GP. The following sections provide overviews of key experimental protocols.

Pseudovirus Neutralization Assay

This assay is a safe and widely used method to assess the neutralizing activity of antibodies against EBOV-GP in a BSL-2 laboratory. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with EBOV-GP.

Figure 2: Workflow for a Pseudovirus Neutralization Assay. This diagram illustrates the key steps involved in determining the neutralizing potency of antibodies against EBOV-GP using a pseudovirus system.

Detailed Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding EBOV-GP and a plasmid for a replication-defective viral backbone that expresses a reporter gene like luciferase.[10]

-

Harvest and Titer: Collect the supernatant containing the pseudoviruses 48-72 hours post-transfection. Determine the viral titer to ensure a consistent amount of virus is used in the assay.[10]

-

Antibody Dilution: Prepare serial dilutions of the monoclonal antibody or patient serum to be tested.

-

Neutralization Reaction: Incubate the pseudovirus with the antibody dilutions for 1 hour at 37°C.[10]

-

Infection: Add the virus-antibody mixture to target cells (e.g., Vero E6) plated in 96-well plates.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[10]

-

Readout: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the reduction in luciferase activity against the antibody concentration.

Cryo-Electron Microscopy (Cryo-EM) of EBOV-GP

Cryo-EM is a powerful technique to determine the high-resolution structure of EBOV-GP in its native, trimeric state.

Figure 3: Workflow for Cryo-Electron Microscopy of EBOV-GP. This diagram outlines the major stages of determining the structure of the Ebola virus glycoprotein using cryo-EM, from sample preparation to the final atomic model.

Detailed Methodology:

-

Protein Purification: Express and purify the soluble ectodomain of EBOV-GP, often with stabilizing mutations or in complex with a neutralizing antibody Fab fragment to maintain its trimeric structure.

-

Vitrification: Apply a small volume of the purified protein solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the particles in a thin layer of vitreous ice.

-

Data Collection: Load the frozen grid into a transmission electron microscope and collect a large dataset of micrographs at cryogenic temperatures.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion of the particles.

-

Contrast Transfer Function (CTF) Estimation: Determine and correct for the effects of the microscope's optics.

-

Particle Picking: Automatically select individual GP particles from the micrographs.

-

2D and 3D Classification: Classify the particle images to remove noise and select for homogeneous populations, then generate an initial 3D reconstruction.

-

3D Refinement: Refine the 3D reconstruction to high resolution.

-

-

Model Building: Build an atomic model into the final 3D density map and validate its geometry and fit to the data.

Membrane Fusion Assay

This assay measures the ability of EBOV-GP to mediate the fusion of viral and target cell membranes.

Detailed Methodology:

-

Liposome Preparation: Prepare liposomes labeled with a fluorescent dye pair that exhibits FRET (e.g., NBD-PE and Rhodamine-PE) to mimic the viral membrane. Unlabeled liposomes are used to represent the target membrane.

-

Reconstitution: Reconstitute purified, cleaved EBOV-GP into the labeled liposomes.

-

Fusion Reaction: Mix the GP-containing labeled liposomes with unlabeled target liposomes. Induce fusion by lowering the pH of the solution to mimic the endosomal environment.

-

Readout: Monitor the decrease in FRET (or increase in donor fluorescence) over time using a fluorometer. Lipid mixing results in the dilution of the fluorescent probes and a decrease in FRET efficiency.

-

Data Analysis: Quantify the rate and extent of membrane fusion from the fluorescence signal.

Logical Relationships in EBOV-GP Structure and Function

The structure of EBOV-GP is intricately linked to its function. The following diagram illustrates these key relationships.

Figure 4: Interplay of EBOV-GP Structure and Function. This diagram illustrates the logical relationships between the structural features of the Ebola virus glycoprotein, the external triggers it encounters during entry, and its resulting functional activities.

Conclusion

The Ebola virus glycoprotein is a highly complex molecular machine that is essential for viral pathogenesis. A detailed understanding of its structure and function is paramount for the development of effective vaccines and therapeutics. This guide provides a foundational overview of the current knowledge, presenting key data and methodologies to support ongoing research in this critical field. The continued application of advanced structural and functional analysis techniques will undoubtedly reveal further vulnerabilities of EBOV-GP that can be exploited for the design of next-generation antiviral strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM analysis of Ebola virus nucleocapsid-like assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alstembio.com [alstembio.com]

- 4. researchgate.net [researchgate.net]

- 5. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic analysis of monoclonal antibodies against Ebola virus GP defines features that contribute to protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus [virosin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Ebola pseudo and live virus neutralization assay [bio-protocol.org]

- 11. Visualizing Ebola Virus | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]

- 12. Structural dissection of Ebola virus and its assembly determinants using cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational changes in the Ebola virus membrane fusion machine induced by pH, Ca2+, and receptor binding | PLOS Biology [journals.plos.org]

- 14. Prominent Neutralizing Antibody Response Targeting the Ebolavirus Glycoprotein Subunit Interface Elicited by Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The evolution and determinants of neutralization of potent head-binding antibodies against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

Ebolavirus Glycoprotein Gene Transcriptional Editing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ebolavirus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1][2][3] A key feature of the Ebolavirus life cycle is the transcriptional editing of its glycoprotein (GP) gene, a mechanism that allows for the expression of multiple proteins from a single gene, thereby expanding its coding capacity.[1][2][3] This process is crucial for regulating the expression of the surface glycoprotein (GP₁,₂), which is essential for viral entry, and for producing non-structural secreted glycoproteins (sGP and ssGP) that are implicated in pathogenesis and immune evasion.[1][4][5][6][7] Understanding the molecular intricacies of this editing process is paramount for the development of novel therapeutic interventions. This guide provides an in-depth overview of the core mechanism of EBOV GP gene transcriptional editing, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

The Mechanism of Transcriptional Editing

The EBOV RNA-dependent RNA polymerase (RdRP) is responsible for transcribing the viral genome. The GP gene contains a specific editing site composed of seven consecutive uridine residues (7U) in the viral genomic RNA.[4][8] During transcription, the polymerase can "stutter" or slip at this site, leading to the insertion of non-template adenosine (A) residues into the nascent messenger RNA (mRNA).[7][9]

The number of adenosines in the final mRNA determines which protein is translated:

-

Unedited Transcript (7A): The majority of transcripts are unedited, containing seven adenosines.[10] This mRNA has a premature stop codon and is translated into the non-structural secreted glycoprotein (sGP).[4][10][11]

-

Edited Transcript (+1A; 8A): The insertion of one additional adenosine results in an 8A tract. This shifts the reading frame, bypassing the premature stop codon and allowing for the translation of the full-length transmembrane glycoprotein (GP₁,₂), which is incorporated into the virion envelope.[4][11]

-

Edited Transcript (+2A; 9A or -1A; 6A): The insertion of two additional adenosines (9A) or the deletion of one adenosine (6A) leads to another reading frame shift, resulting in the expression of a third protein, the small soluble glycoprotein (ssGP).[4][7][12]

This regulatory mechanism is critical for viral pathogenesis. Downregulation of the highly cytotoxic GP₁,₂ through transcriptional editing is believed to be a key factor in the high pathogenicity of EBOV.[5][6] Recombinant viruses that are forced to express only GP₁,₂ show increased cytotoxicity and are attenuated in vivo.[5][6][7]

Quantitative Analysis of GP Gene Transcripts

The ratio of edited to unedited transcripts is not static and can be influenced by the host cell type and passage history of the virus.[10] Below are tables summarizing the quantitative data on the relative abundance of GP gene transcripts from various studies.

Table 1: Relative Abundance of GP mRNA Transcripts in Zaire ebolavirus (ZEBOV) Infected Cells

| Cell Line/Model | sGP (7A) Transcript (%) | GP₁,₂ (8A) Transcript (%) | ssGP (6A/9A) Transcript (%) | Reference |

| Vero E6 Cells | ~70-85% | ~20-30% | <5% | [1][4][11][13] |

| Huh7 Cells | ~70% | ~25% | ~5% | [4][11] |

| Mouse Liver (MA-ZEBOV) | ~70% | ~25% | ~5% | [4][11] |

| Non-human Primate (Liver) | 75% | 25% | Not Quantified | [13] |

| Non-human Primate (Blood) | 90% | 10% | Not Quantified | [13] |

Table 2: Transcript Ratios in Recombinant EBOV with Modified Editing Sites

| Recombinant Virus | Editing Site (vRNA) | sGP mRNA (%) | GP₁,₂ mRNA (%) | ssGP mRNA (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Wild-type EBOV | 7U | ~80% | ~20% | Not Quantified |[14] | | EBOV/8U Mutant | 8U | ~10% | ~80% | ~10% |[8][14] | | EBOV/NE ("no-editing") | UUCUUCUU | 0% | 100% | 0% |[8] |

Experimental Protocols

The study of Ebolavirus GP gene transcriptional editing requires specialized molecular techniques. Below are detailed methodologies for key experiments cited in the literature.

Rapid Transcript Quantification Assay (RTQA)

This method is used for the quantitative analysis of the different GP mRNA transcripts.[1][13]

Objective: To determine the relative ratios of sGP, GP₁,₂, and ssGP transcripts.

Methodology:

-

RNA Extraction: Total RNA is extracted from EBOV-infected cells or tissues using a suitable reagent like TRIzol.

-

First-Strand cDNA Synthesis: Reverse transcription is performed on the extracted RNA using an oligo(dT) primer to specifically target polyadenylated mRNAs. SuperScript III reverse transcriptase is commonly used for this step.[1]

-

PCR Amplification: The cDNA is then used as a template for PCR amplification of the region spanning the GP gene editing site. A forward primer labeled with a fluorescent dye (e.g., 6-carboxyfluorescein - FAM) is used.[1]

-

Capillary Electrophoresis-Based Fragment Length Analysis: The fluorescently labeled PCR products are separated by size using a genetic analyzer (e.g., Applied Biosystems 3730xl).[1] The different transcripts (7A, 8A, 9A, etc.) will produce amplicons of slightly different lengths, which can be resolved and quantified based on the intensity of the fluorescent signal for each peak.

Minigenome Assay

This system allows for the study of EBOV transcription and RNA editing under lower biosafety level conditions (BSL-2) by reconstituting the viral ribonucleoprotein (RNP) complex in cells from plasmids.[1][2][3]

Objective: To study the cis- and trans-acting factors involved in transcriptional editing.

Methodology:

-

Plasmid Construction: A "minigenome" plasmid is constructed containing a reporter gene (or the GP gene itself) flanked by the leader and trailer regions of the EBOV genome. This is driven by a T7 RNA polymerase promoter.

-

Support Plasmids: Separate plasmids are created to express the components of the RNP complex: the nucleoprotein (NP), polymerase cofactor (VP35), the RNA-dependent RNA polymerase (L), and the transcription factor (VP30).[1]

-

Cell Transfection: A suitable cell line (e.g., 293T) is co-transfected with the minigenome plasmid and the support plasmids. The cells are also infected with a recombinant vaccinia virus expressing T7 RNA polymerase (e.g., MVA-T7) to drive the transcription of the minigenome.

-

Analysis: At a set time post-transfection (e.g., 72 hours), the cells are harvested.

RT-PCR, Cloning, and Sequencing

This is a classical method to identify and quantify the different mRNA species.[4]

Objective: To determine the precise sequence of the editing site in individual mRNA transcripts.

Methodology:

-

RNA Extraction and cDNA Synthesis: As described for the RTQA protocol.[4]

-

PCR Amplification: The GP gene editing site region is amplified from the cDNA using high-fidelity DNA polymerase.[4]

-

TA Cloning: The resulting PCR products are ligated into a TA cloning vector (e.g., pCR 2.1-Topo TA vector).

-

Bacterial Transformation and Plasmid Isolation: The ligation mixture is used to transform competent E. coli. Individual colonies are selected, and plasmid DNA is isolated.

-

Sequencing: The plasmid DNA from multiple clones is sequenced to determine the number of adenosine residues at the editing site for each individual transcript. The relative frequency of each transcript type is then calculated.[4]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of Ebolavirus GP gene transcriptional editing.

Experimental Workflow: Rapid Transcript Quantification Assay (RTQA)

Caption: Workflow for the Rapid Transcript Quantification Assay (RTQA).

Experimental Workflow: Minigenome Assay

Caption: Workflow for the Ebolavirus minigenome assay.

Conclusion

The transcriptional editing of the Ebolavirus GP gene is a sophisticated mechanism that plays a pivotal role in the virus's replication and pathogenesis. By controlling the expression levels of the cytotoxic surface glycoprotein GP₁,₂ and producing secreted glycoproteins that may modulate the host immune response, this process is a critical determinant of viral fitness. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further investigate this fascinating aspect of Ebolavirus biology. A deeper understanding of the factors that regulate GP gene editing could unveil novel targets for the development of antiviral therapies, ultimately aiding in the fight against this deadly pathogen.

References

- 1. Ebola Virus RNA Editing Depends on the Primary Editing Site Sequence and an Upstream Secondary Structure | PLOS Pathogens [journals.plos.org]

- 2. Ebola Virus RNA Editing Depends on the Primary Editing Site Sequence and an Upstream Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ebola virus RNA editing depends on the primary editing site sequence and an upstream secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. RNA Editing of the GP Gene of Ebola Virus is an Important Pathogenicity Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Multiple Roles of sGP in Ebola Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A New Ebola Virus Nonstructural Glycoprotein Expressed through RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RNA Editing as a General Trait of Ebolaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Structure and Forms of the Ebola Virus Glycoprotein

An In-depth Technical Guide on the Core Role of EBOV-GP in Viral Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ebola virus (EBOV) glycoprotein (GP) is a multifunctional protein that is central to the pathogenesis of Ebola Virus Disease (EVD). As the sole protein on the virion surface, its canonical function is to mediate viral entry into host cells through a complex process of attachment, endosomal trafficking, proteolytic cleavage, and membrane fusion.[1][2] However, its role extends far beyond this initial step. Through various mechanisms including extensive glycosylation, the secretion of decoy proteins, and the shedding of its surface-expressed form, EBOV-GP is a master of immune evasion, effectively shielding the virus from the host's humoral immune response.[3][4][5] Furthermore, GP and its variants can directly trigger host innate immune cells, such as macrophages and dendritic cells, through pathways involving Toll-like receptor 4 (TLR4), leading to the massive release of cytokines.[6][7] This "cytokine storm" is a key driver of the systemic inflammation, vascular leakage, and multi-organ failure characteristic of severe EVD. This document provides a comprehensive technical overview of the structure, function, and multifaceted roles of EBOV-GP in viral pathogenesis, presenting key quantitative data, experimental methodologies, and visual representations of critical pathways to aid in research and therapeutic development.

The EBOV GP gene is unique in that it produces multiple protein products through a process of transcriptional editing.[8][9] This results in a primary secreted, non-structural glycoprotein (sGP) and, through the insertion of an extra adenosine residue by the viral RNA polymerase, the full-length, membrane-anchored GP (GP1,2) that is incorporated into the virion.[10] A third product, the small soluble glycoprotein (ssGP), is also produced from a separate open reading frame.[1][8]

-

GP1,2 (Spike Glycoprotein): This is the full-length, 450-kDa trimeric complex found on the virion surface.[1][11] It is synthesized as a precursor (pre-GP) and cleaved by the host furin protease in the trans-Golgi network into two disulfide-linked subunits: GP1 and GP2.[1][10]

-

sGP (Secreted Glycoprotein): The primary and most abundant product of the GP gene, sGP is a dimeric protein that is efficiently secreted from infected cells.[14][15] It shares the first 295 amino acids with GP1 but has a unique C-terminus.[16] Its primary role is believed to be in immune evasion.[4]

-

ssGP (Small Soluble Glycoprotein): A smaller, secreted dimeric protein that also shares its N-terminus with GP1. Its function in pathogenesis remains largely unknown.[12]

-

Shed GP: The full GP1,2 ectodomain can be proteolytically cleaved from the surface of infected cells by the host metalloprotease TACE (TNF-α-converting enzyme).[17][18] This "shed GP" is antigenically similar to the virion-bound spike and acts as a potent decoy for the immune system.[6][19]

Caption: Processing of the EBOV GP gene into multiple functional protein forms.

The Canonical Role of GP1,2 in Viral Entry

EBOV-GP mediates a multi-step process to deliver the viral genome into the host cell cytoplasm. This pathway is a primary target for neutralizing antibodies and therapeutic inhibitors.

-

Attachment: The virus initially attaches to the host cell surface. This is a relatively non-specific interaction mediated by the binding of the heavily glycosylated GP1 MLD and glycan cap to various attachment factors, such as C-type lectins like DC-SIGN/L-SIGN.[1][13]

-

Internalization: Following attachment, the virion is taken into the cell via macropinocytosis or other endocytic pathways.[20][12]

-

Proteolytic Cleavage: Within the acidic environment of the late endosome/lysosome, host cysteine proteases, primarily Cathepsin B and L, cleave off the MLD and glycan cap from GP1.[12][21] This proteolytic processing is essential as it unmasks the receptor-binding site (RBS) on GP1.[11][22]

-

Receptor Binding: The cleaved GP1 (GPcl) now binds to its obligate intracellular receptor, the Niemann-Pick C1 (NPC1) protein, a cholesterol transporter in the endosomal membrane.[12][22][23] This binding event is the critical trigger for the next step.

-

Membrane Fusion: NPC1 binding induces major conformational changes in GP2. The hydrophobic internal fusion loop of GP2 is inserted into the endosomal membrane.[1][13] GP2 then refolds into a stable six-helix bundle structure, a process that pulls the viral and endosomal membranes together, forcing them to fuse and creating a pore through which the viral nucleocapsid is released into the cytoplasm.[1][23]

Caption: Workflow of EBOV-GP mediated viral entry into a host cell.

Multifaceted Roles in Immune Evasion

A key contributor to EBOV's virulence is the ability of GP to thwart the host immune response through several distinct mechanisms.

-

Glycan Shielding: The surface of GP1,2 is densely coated with N- and O-linked glycans, particularly in the MLD and glycan cap regions.[5][10] This "glycan shield" or "glycan umbrella" sterically hinders the access of neutralizing antibodies to their epitopes on the protein surface.[3][5] It can also mask the function of host cellular proteins, such as MHC class I, inhibiting recognition by immune cells.[5]

-

Antigenic Subversion: The abundantly secreted sGP acts as a decoy antigen.[4][16] It elicits antibodies that cross-react with the virion-bound GP1,2. However, these antibodies are often non-neutralizing.[4] By diverting the humoral response towards shared, non-critical epitopes, sGP effectively "subverts" the immune system, absorbing a large fraction of the antibody response away from the actual virus particles.[4][24]

-

Decoy for Neutralizing Antibodies: Similar to sGP, shed GP is released in significant amounts into the blood of infected individuals.[17][18] Because it is structurally almost identical to the functional spike on the virion, it can efficiently bind to and absorb neutralizing antibodies, preventing them from reaching and inactivating infectious virions.[17][19]

GP-Mediated Cytotoxicity and Inflammation

EBOV-GP is a major driver of the profound systemic inflammation and endothelial damage that characterizes EVD.

-

Direct Cytotoxicity: Expression of full-length GP1,2 on the cell surface can be directly cytotoxic. This effect, which leads to cell rounding and detachment, is dependent on the mucin-like domain.[25] This cytotoxicity has been linked to the disruption of cellular signaling, including the downregulation of surface integrins and dephosphorylation of the ERK2 kinase, part of the MAPK signaling pathway.[25]

-

Induction of Cytokine Storm: Both shed GP and intact virions can bind to Toll-like receptor 4 (TLR4) on the surface of innate immune cells, particularly macrophages and dendritic cells.[6][7][26] This interaction triggers a signaling cascade that results in the massive production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[6][27][28] This dysregulated, excessive inflammatory response, or "cytokine storm," is believed to be a primary cause of the vascular leakage, coagulation defects, and multi-organ failure seen in fatal EVD cases.[29] The soluble sGP has also been shown to activate the MAP kinase pathway, contributing to viral replication and pathogenesis.[15][30]

-

Increased Vascular Permeability: The cytokines released due to GP-mediated immune activation, combined with the direct effects of shed GP, can compromise the integrity of the endothelial cell barrier, leading to increased vascular permeability and the characteristic hemorrhaging of EVD.[6][14][19]

Caption: GP-mediated activation of the TLR4 signaling pathway, leading to a cytokine storm.

Quantitative Data on EBOV-GP Interactions

Quantitative analysis is crucial for understanding the precise mechanisms of GP function and for the development of inhibitors. The following table summarizes key quantitative data, although specific values can vary significantly based on the experimental system (e.g., cell type, virus species, assay conditions).

| Parameter | Interaction Partner | Method | Reported Value / Observation | Reference(s) |

| Neutralizing Antibody Activity | EBOV | Neutralization Inhibition Assay | KZ52 antibody neutralized >60% of EBOV infectivity at a concentration of 0.6 µg/ml. | [17] |

| Cellular Binding (Infection) | CD4+ T cells | Flow Cytometry | MOI of 1 PFU/cell resulted in 13.3% of CD4+ T cells becoming GP-High. | [31] |

| GP Shedding Rate | Infected Vero cells vs. Guinea Pigs | Western Blot (comparative) | Shedding rate in vivo (guinea pigs) is dramatically higher than in Vero cell culture. | [17] |

| GP Gene Transcription | EBOV RNA Polymerase | (Inferred from transcript analysis) | ~75% of transcripts are unedited (sGP); ~25% are edited (GP1,2). | [5] |

| Cytokine Induction (mRNA) | Shed GP on Dendritic Cells | Real-time PCR | Significant upregulation of TNFα, IL6, IL10, and IL12p40 mRNA measured at 4, 8, 12, and 24h post-treatment. | [6][26] |

Key Experimental Methodologies

Studying the multifaceted roles of EBOV-GP requires a range of specialized molecular and cellular biology techniques.

Pseudovirus Neutralization Assay

This is a cornerstone technique for studying viral entry and evaluating neutralizing antibodies in a BSL-2 environment. It uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) that has its native envelope protein replaced with EBOV-GP and carries a reporter gene (e.g., Luciferase or GFP).

Detailed Protocol:

-

Pseudovirus Production:

-

Co-transfect producer cells (e.g., HEK293T) with two plasmids:

-

A plasmid encoding the viral backbone lacking its envelope gene but containing a reporter gene (e.g., pVSV-ΔG-Luc).

-

A plasmid expressing the EBOV-GP (e.g., pcDNA-EBOV-GP).

-

-

Incubate cells for 48-72 hours. The budding virus particles will incorporate EBOV-GP into their envelope.

-

Harvest the supernatant containing the pseudovirus particles.

-

Titer the pseudovirus stock by infecting susceptible cells and measuring reporter gene expression to determine the optimal dilution for infection.

-

-

Neutralization Reaction:

-

Serially dilute the test antibody (or patient serum) in culture medium in a 96-well plate.

-

Add a constant, pre-determined amount of EBOV-GP pseudovirus to each well containing the diluted antibody.

-

Incubate the virus-antibody mixture for 1 hour at 37°C to allow binding.

-

-

Infection:

-

Add susceptible target cells (e.g., Vero E6) to each well of the virus-antibody plate.

-

Incubate for 24-48 hours to allow for viral entry and reporter gene expression.

-

-

Readout and Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Plot the reporter signal against the antibody dilution.

-

Calculate the 50% neutralization titer (NT50), which is the antibody dilution that reduces the reporter signal by 50% compared to control wells with no antibody.

-

Caption: Experimental workflow for a pseudovirus neutralization assay (PNA).

Other Key Assays

-

Cell-based Fusion Assays: These assays measure the fusion activity of GP by co-culturing cells expressing GP with target cells expressing a reporter that is activated upon cell-cell fusion.

-

Surface Plasmon Resonance (SPR): Used to obtain quantitative binding kinetics (association/dissociation rates, affinity constants) for GP interactions with receptors like NPC1 or with antibodies.

-

Cryo-Electron Microscopy (Cryo-EM): A structural biology technique used to determine the high-resolution, three-dimensional structure of the GP trimer in its pre-fusion and post-fusion conformations.[1]

-

In Situ Proximity Ligation Assay (PLA): Allows for the direct visualization of the GP-NPC1 interaction within the endosomal compartment of intact, infected cells.[21][22]

Conclusion and Future Directions

The Ebola virus glycoprotein is far more than a simple structural protein for viral entry. It is a sophisticated and dynamic pathogenic factor that actively subverts the host immune response and drives the severe inflammatory conditions of EVD. Its ability to exist in multiple forms (virion-bound, secreted, shed) allows it to engage in a multi-pronged strategy of deception and direct attack on the host system.

Future research and development should focus on:

-

Broadly Neutralizing Antibodies: Developing therapeutics that target conserved, non-shielded epitopes on GP to overcome viral diversity and the decoy mechanisms.

-

Entry Inhibitors: Designing small molecules that block key steps in the entry process, such as cathepsin cleavage or the critical GP-NPC1 interaction.

-

Modulators of GP-Induced Inflammation: Investigating therapies that can block the interaction of GP with TLR4 or otherwise dampen the downstream cytokine storm, which could mitigate the most severe symptoms of EVD.

A thorough understanding of the complex roles of EBOV-GP remains paramount for the design of effective vaccines and post-exposure therapeutics to combat this lethal pathogen.

References

- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Frontiers | N-Glycans Mediate the Ebola Virus-GP1 Shielding of Ligands to Immune Receptors and Immune Evasion [frontiersin.org]

- 4. A novel mechanism of immune evasion mediated by Ebola virus soluble glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Secret Life of Viral Entry Glycoproteins: Moonlighting in Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability | PLOS Pathogens [journals.plos.org]

- 7. Interaction between Ebola virus glycoprotein and host toll-like receptor 4 leads to induction of proinflammatory cytokines and SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The roles of ebolavirus glycoproteins in viral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of ebolavirus glycoproteins in viral pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influences of Glycosylation on Antigenicity, Immunogenicity, and Protective Efficacy of Ebola Virus GP DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 12. mdpi.com [mdpi.com]

- 13. Ebola Virus Glycoprotein Strongly Binds to Membranes in the Absence of Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ebola - Wikipedia [en.wikipedia.org]

- 15. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Multiple Roles of sGP in Ebola Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. embopress.org [embopress.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Antigenic Subversion: A Novel Mechanism of Host Immune Evasion by Ebola Virus | PLOS Pathogens [journals.plos.org]

- 25. The ERK Mitogen-Activated Protein Kinase Pathway Contributes to Ebola Virus Glycoprotein-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Shed GP of Ebola Virus Triggers Immune Activation and Increased Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Role of Ebola Virus Glycoprotein GP1,2 in Ebola Pathology, Infectivity, and Immune System Evasion – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 28. Extracellular vesicle storm during the course of Ebola virus infection in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 [frontiersin.org]

- 30. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 31. Ebola Virus Binding to Tim-1 on T Lymphocytes Induces a Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]

EBOV-GP Conformational Changes During Viral Entry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the critical conformational changes the Ebola virus glycoprotein (EBOV-GP) undergoes during viral entry. It covers the sequential molecular events, from initial cell attachment to membrane fusion, and provides insights into the experimental methodologies used to elucidate this pathway.

The EBOV Glycoprotein (GP) Architecture

The sole protein on the surface of the Ebola virion is the glycoprotein (GP), a class I viral fusion protein.[1] It is synthesized as a single precursor polypeptide (GP0) that assembles into trimers. In the Golgi apparatus, GP0 is cleaved by the host protease furin into two disulfide-linked subunits: the surface subunit GP1 and the transmembrane subunit GP2.[2] This mature GP trimer (GP1-GP2) is responsible for both binding to host cells and fusing the viral and host membranes.[3]

-

GP1 Subunit: Mediates attachment to the host cell. It is heavily glycosylated and consists of a base, a head, and a prominent "glycan cap" and mucin-like domain (MLD).[3] In the prefusion state, the glycan cap and MLD sterically shield the conserved receptor-binding site (RBS) from the host immune system.[3]

-

GP2 Subunit: Anchors the GP complex in the viral membrane and mediates fusion. It contains a key hydrophobic internal fusion loop, which is essential for insertion into the host cell membrane, and two heptad repeat regions (HR1 and HR2).[3] In the prefusion conformation, the fusion loop is sequestered within the GP trimer.[1]

The Viral Entry Pathway: A Cascade of Conformational Changes

EBOV enters host cells through a multi-step process involving macropinocytosis and endosomal trafficking. Each step is accompanied by precise conformational changes in the GP trimer, sequentially priming it for membrane fusion.

Step 1: Attachment and Internalization

EBOV initiates contact with the host cell by binding to various attachment factors, such as C-type lectins, via the heavily glycosylated GP1 subunit.[1] This initial, low-affinity interaction facilitates the virus's accumulation on the cell surface. Following attachment, the virus is internalized into large vesicles through macropinocytosis.[4]

Step 2: Endosomal Trafficking and Proteolytic Priming

Once inside the cell, the virion is trafficked through the endosomal network to late endosomes and lysosomes. The acidic environment of these compartments (pH ~5.5-6.0) is crucial for activating host cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[4][5] These proteases cleave off the glycan cap and mucin-like domain from GP1.[3][5] This proteolytic "priming" is a critical conformational step that removes the protective outer layer of GP1, exposing the previously hidden receptor-binding site (RBS).[1][6] The resulting cleaved GP (GPcl) consists of a ~19 kDa GP1 fragment disulfide-bonded to GP2.[3][5]

Step 3: Receptor Binding in the Late Endosome

The exposed RBS on GPcl binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[1][7] NPC1 is a multi-transmembrane protein involved in cholesterol transport, and its second luminal domain (domain C) directly engages the hydrophobic trough of the GPcl RBS.[1][8] This binding event is the central trigger for the final, irreversible fusogenic conformational changes in GP2.[7]

Step 4: The Fusogenic Transition of GP2

NPC1 binding induces a dramatic and irreversible structural rearrangement in the GP2 subunit:

-

Fusion Loop Insertion: The internal fusion loop is released from its sequestered position and inserts into the host endosomal membrane.[1] This creates a "pre-hairpin" intermediate state where GP2 bridges the viral and host membranes.

-

Six-Helix Bundle Formation: The GP2 molecule then collapses on itself. The HR1 regions form a central trimeric coiled-coil, and the HR2 regions pack into the grooves of this central core, forming a highly stable, six-helix bundle (6HB).[3] This folding process pulls the viral and host membranes into close proximity.

-

Membrane Fusion: The formation of the 6HB provides the energy required to overcome the repulsive forces between the two lipid bilayers, leading to the merger of the viral and endosomal membranes. This process creates a fusion pore, allowing the viral ribonucleoprotein complex to be released into the cytoplasm to initiate replication.

Quantitative Data on EBOV-GP Mediated Entry

The following tables summarize key quantitative parameters associated with the EBOV entry process.

| Parameter | Value | Method | Notes |

| GPcl-NPC1 Binding Affinity | There are conflicting reports on the binding affinity, which may reflect differences in experimental conditions (e.g., use of soluble domains vs. full-length proteins, different assays). | ||

| EC₅₀ ≈ 0.5 nM[9] | ELISA | Suggests a high-avidity interaction between multimeric GPcl on viral particles and NPC1 domain C. | |

| Kᴅ ≈ 100 µM[3] | Crystal Structure Analysis | Suggests a relatively weak intrinsic binding affinity between soluble, monomeric protein domains. | |

| pH Optimum for Fusion | ~5.7[10] | Cell-Cell Fusion Assay | While fusion can occur at neutral pH once GP is cleaved, the process is most efficient at a mildly acidic pH. This pH is optimal for the activity of cathepsins required for GP priming.[4][10] |

| GP Cleavage Products | Western Blot / SDS-PAGE | The molecular weight of GP1 is reduced significantly upon cathepsin cleavage. | |

| Intact GP1 | ~130-150 kDa[3] | ||

| Cleaved GP1 (GPcl) | ~18-19 kDa[3][5] |

Key Experimental Protocols

The mechanisms of EBOV-GP conformational changes have been elucidated through a combination of structural biology, biophysical, and virological assays.

Cryo-Electron Microscopy (Cryo-EM) of GP Structure

Cryo-EM is used to determine the high-resolution three-dimensional structure of the GP trimer in its different conformational states (e.g., prefusion, antibody-bound, or NPC1-bound).

Methodology:

-

Sample Preparation: Purified, soluble EBOV GP trimers (or virus-like particles) are applied to a carbon grid.

-

Vitrification: The grid is plunge-frozen in liquid ethane, trapping the GP particles in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the protein.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple GP particles in different orientations, are collected.

-

Image Processing: Individual particle images are computationally extracted from the micrographs.

-

2D Classification: The particles are sorted into classes based on their orientation to generate high-quality 2D averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model of the GP trimer. This model is then refined to high resolution using the raw particle images.[11][12]

-

Model Building: An atomic model of the protein is built into the final 3D density map.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformational dynamics in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent, providing information on solvent accessibility and secondary structure. It can be used to map regions of GP that change conformation upon cleavage or receptor binding.

Methodology:

-

Deuterium Labeling: The purified GP protein is diluted into a D₂O-based buffer for a set period (from seconds to hours). During this time, solvent-exposed amide protons exchange for deuterons.

-

Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. These conditions dramatically slow the exchange rate, effectively "freezing" the deuterium label in place.[13][14]

-

Proteolysis: The quenched protein is immediately passed over an in-line pepsin column. Pepsin is active at low pH and digests the GP into small peptides.

-

LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by a mass spectrometer. The mass of each peptide is precisely measured to determine the amount of deuterium incorporated.[13]

-

Data Analysis: By comparing the deuterium uptake of peptides from GP in different states (e.g., before and after NPC1 binding), regions that undergo conformational changes can be identified. A decrease in exchange suggests a region has become more structured or less solvent-accessible, while an increase suggests the opposite.[13][15]

Single-Molecule FRET (smFRET) Imaging

smFRET allows for the real-time observation of conformational changes in individual GP molecules. By labeling two different sites on the GP protein with a donor and acceptor fluorophore pair, changes in the distance between these sites can be monitored as changes in FRET efficiency.

Methodology:

-

Fluorophore Labeling: Specific sites on the GP molecule are mutated to cysteines, which are then chemically labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.

-

Immobilization: Labeled GP trimers (often on the surface of pseudovirions) are immobilized on a glass coverslip for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy excites only the molecules near the coverslip, reducing background noise.[16]

-

Data Acquisition: The immobilized molecules are excited by a laser, and the fluorescence emissions from both the donor and acceptor fluorophores are recorded over time using a sensitive camera.

-

FRET Analysis: The FRET efficiency (E) is calculated from the intensities of the donor (I_D) and acceptor (I_A) fluorophores (E = I_A / (I_D + I_A)). A high FRET efficiency corresponds to a short distance between the fluorophores, while a low FRET efficiency indicates a larger distance.[17]

-

Interpretation: By observing how the FRET efficiency of single molecules changes over time or in response to triggers like low pH or the addition of NPC1, the kinetics and dynamics of GP conformational changes can be determined.[4][18]

Beta-Lactamase (BlaM) Viral Fusion Assay

This is a robust, FRET-based assay used to measure the fusion of viral particles with target cells. It reports on the delivery of viral core contents into the cytoplasm, the final step of the entry process.

Methodology:

-

Virus Preparation: Pseudoviruses are produced that incorporate a fusion protein of Beta-lactamase (BlaM) and the viral protein Vpr (BlaM-Vpr) into their core. The viral envelope contains the EBOV-GP.

-

Target Cell Loading: Target cells are loaded with a fluorescent substrate called CCF2-AM. This substrate contains two fluorophores, coumarin and fluorescein, linked by a beta-lactam ring. Intact CCF2 exhibits FRET, and when excited with UV light, it emits green light.[19]

-

Fusion Reaction: The BlaM-Vpr containing pseudoviruses are incubated with the CCF2-loaded target cells.

-

Signal Detection: If viral fusion occurs, the BlaM-Vpr protein is released into the cytoplasm. BlaM cleaves the beta-lactam ring in the CCF2 substrate, disrupting FRET. This cleavage separates the coumarin and fluorescein, causing the emission to shift from green to blue.[6][8][19]

-

Quantification: The ratio of blue to green fluorescence is measured using a plate reader or flow cytometry, providing a quantitative readout of the extent of viral fusion.

Visualizations of EBOV-GP Entry and Analysis

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The sequential pathway of Ebola virus entry into a host cell.

Caption: Conformational states of EBOV-GP during the entry process.

References

- 1. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational changes in the Ebola virus membrane fusion machine induced by pH, Ca2+, and receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-Time Analysis of Individual Ebola Virus Glycoproteins Reveals Pre-Fusion, Entry-Relevant Conformational Dynamics. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical Basis for Increased Activity of Ebola Glycoprotein in the 2013–16 Epidemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-Lactamase Assay: Harnessing a FRET Biosensor to Analyse Viral Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Cell-Cell Fusion by Ebola Virus Glycoprotein: Low pH Is Not a Trigger - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-Electron Microscopy - Creative Proteomics [creative-proteomics.com]

- 12. Cryo-electron Microscopy Structure of the Native Prototype Foamy Virus Glycoprotein and Virus Architecture | PLOS Pathogens [journals.plos.org]

- 13. Isotope Labeling of Biomolecules: Structural Analysis of Viruses by HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 16. ecommons.luc.edu [ecommons.luc.edu]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Gateway: An In-depth Technical Guide to the Identification of Ebola Virus Glycoprotein Host Cell Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the host cell receptors for the Ebola virus glycoprotein (EBOV-GP), detailing the molecular interactions crucial for viral entry. Aimed at researchers, scientists, and drug development professionals, this document outlines the key receptors, the experimental methodologies used to identify them, and the signaling pathways initiated upon binding, offering a foundational resource for the development of novel therapeutic interventions.

Introduction to EBOV-GP and Host Cell Entry

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral entry into host cells is a critical first step in its life cycle and is mediated by the viral surface glycoprotein (GP). EBOV-GP is a class I fusion protein that exists as a trimer on the viral surface and is responsible for both attachment to the host cell and subsequent fusion of the viral and host cell membranes. Understanding the host cell factors that EBOV-GP interacts with is paramount for the development of effective antiviral therapies.

Viral entry is a multi-step process that begins with the attachment of the virus to the cell surface. This initial interaction is often facilitated by attachment factors, which are host cell surface molecules that concentrate the virus on the cell surface, thereby increasing the efficiency of entry. Following attachment, the virus is internalized into the cell, typically through endocytosis. Within the endosomal compartment, EBOV-GP undergoes proteolytic cleavage by host cathepsins, which exposes the receptor-binding site. The cleaved GP then binds to an intracellular receptor, triggering conformational changes that lead to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

A variety of host cell molecules have been identified as playing a role in EBOV entry, acting as either attachment factors or essential receptors. These include T-cell immunoglobulin and mucin domain (TIM) proteins, members of the Tyro3/Axl/Mer (TAM) receptor tyrosine kinase family, C-type lectins, and the intracellular cholesterol transporter Niemann-Pick C1 (NPC1).

Key Host Cell Receptors and Attachment Factors

The identification of host cell receptors for EBOV-GP has been a significant area of research, revealing a complex interplay between the virus and host cell machinery. Several distinct classes of proteins have been implicated in this process, each playing a specific role in the viral entry pathway.

T-cell Immunoglobulin and Mucin Domain (TIM) Family

Members of the TIM family, particularly TIM-1, have been identified as important attachment factors for EBOV. TIM-1 is a type I transmembrane protein that binds to phosphatidylserine (PS) exposed on the outer leaflet of the viral envelope, a phenomenon known as "apoptotic mimicry." This interaction facilitates the initial tethering of the virus to the cell surface and subsequent internalization. While TIM-1 itself does not directly bind to the EBOV-GP, its role in concentrating the virus at the cell surface is crucial for efficient infection.

Tyro3/Axl/Mer (TAM) Receptor Tyrosine Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, also function as attachment factors for EBOV. Similar to the TIM family, TAM receptors recognize PS on the viral envelope, although this interaction is typically bridged by the vitamin K-dependent proteins Gas6 or Protein S. Upon binding, TAM receptors, particularly Axl, can trigger downstream signaling pathways that promote the internalization of the virus through macropinocytosis, a form of bulk fluid uptake.

C-type Lectins

C-type lectins, such as Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) and its homologue L-SIGN (also known as CD209L), are another class of attachment factors that interact with the heavily glycosylated EBOV-GP. These lectins recognize and bind to high-mannose glycans on the surface of the viral glycoprotein, effectively capturing and concentrating virions on the surface of susceptible cells, such as dendritic cells and macrophages. This interaction is thought to play a significant role in the initial stages of infection and dissemination of the virus within the host.

Niemann-Pick C1 (NPC1)

Unlike the aforementioned attachment factors, NPC1 is an essential intracellular receptor for EBOV entry. NPC1 is a multi-transmembrane protein located in the late endosomes and lysosomes that is involved in intracellular cholesterol trafficking. Following internalization and proteolytic cleavage of EBOV-GP within the endosome, the exposed receptor-binding domain of the glycoprotein directly interacts with the second luminal domain of NPC1. This binding event is a critical trigger for the final fusion of the viral and endosomal membranes, allowing the viral genetic material to enter the cytoplasm. The interaction between cleaved EBOV-GP and NPC1 is a crucial and indispensable step for a productive infection.

Quantitative Data on EBOV-GP Receptor Interactions

The affinity of the interaction between EBOV-GP and its host cell receptors is a key determinant of viral entry efficiency. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating a stronger interaction. While quantitative data for all receptor interactions are not exhaustively available, studies have provided insights into the binding affinities for some of the key players.

| Receptor Family | Specific Receptor | EBOV Species/Component | Method | Binding Affinity (Kd) | Reference(s) |

| TIM Family | TIM-1 | Bundibugyo EBOV GP | Surface Plasmon Resonance | ~4.9 µM | [1] |

| NPC1 | NPC1 (domain C) | Cleaved EBOV GP | Surface Plasmon Resonance | 140-158 µM | [2] |

| TAM Family | Axl | EBOV GP | Co-immunoprecipitation | No direct binding detected | [3] |

| C-type Lectins | DC-SIGN/L-SIGN | EBOV GP pseudovirions | ELISA/Flow Cytometry | Enhancement of infection up to 65-fold | [4][5] |

Note: The interaction between TAM family receptors and EBOV is indirect, mediated by phosphatidylserine on the viral envelope and bridging molecules like Gas6. Therefore, a direct binding affinity between EBOV-GP and Axl has not been demonstrated.

Experimental Protocols for Receptor Identification

A variety of experimental techniques have been instrumental in identifying and characterizing the host cell receptors for EBOV-GP. These methods range from traditional biochemical assays to modern genome-wide screening approaches.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular environment. This method involves using an antibody to pull down a specific protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").

Detailed Methodology:

-

Cell Lysis: Cells expressing the putative receptor and infected with EBOV (or transfected to express EBOV-GP) are lysed using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

-

Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (either the host receptor or EBOV-GP).

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the bait and potential prey proteins to confirm the interaction.

Affinity Chromatography

Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture based on a highly specific biological interaction. In the context of receptor identification, a purified EBOV-GP can be used as a ligand to capture its binding partners from a cell lysate.

Detailed Methodology:

-

Ligand Immobilization: Purified, recombinant EBOV-GP is covalently coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Cell Lysate Preparation: A lysate from susceptible host cells is prepared, often using a mild detergent to solubilize membrane proteins while preserving their native conformation.

-

Binding: The cell lysate is passed over the affinity column. Host proteins that specifically bind to the immobilized EBOV-GP will be retained on the column.

-

Washing: The column is washed extensively with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound host proteins are eluted from the column using a competitive ligand, or by changing the pH or ionic strength of the buffer to disrupt the interaction.

-

Analysis: The eluted proteins are collected and can be identified using techniques such as mass spectrometry or Western blotting.

Virus Overlay Assay (VOPBA)

A virus overlay assay, also known as a far-western blot, is used to detect protein-protein interactions, in this case, between a virus (or viral protein) and a host cell protein that has been immobilized on a membrane.

Detailed Methodology:

-

Protein Separation and Transfer: Proteins from a host cell lysate are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Denaturation and Renaturation: The proteins on the membrane are denatured and then gradually renatured to restore their native conformation, which is crucial for interaction studies.

-

Blocking: The membrane is blocked with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of the virus in the next step.

-

Virus Overlay: The membrane is incubated with a preparation of purified EBOV or recombinant EBOV-GP.

-

Washing: The membrane is washed to remove unbound virus particles.

-

Detection: The bound virus is detected using an antibody specific for a viral protein (e.g., anti-GP antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The band(s) corresponding to the host receptor will be visualized.

CRISPR-Cas9 Screens

Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify host factors that are essential for viral infection. This technology allows for the systematic knockout of every gene in the host genome to identify those whose absence confers resistance to viral infection.

Detailed Methodology:

-

Library Transduction: A population of host cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout by the Cas9 nuclease.

-

Selection: The transduced cells are selected to ensure that each cell contains a single sgRNA construct.

-

Viral Challenge: The population of knockout cells is then challenged with EBOV (or a reporter virus expressing EBOV-GP).

-

Sorting of Resistant Cells: Cells that survive the viral infection (i.e., are resistant) are isolated, often using fluorescence-activated cell sorting (FACS) if a reporter virus is used.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant cell population, and the sgRNA sequences are amplified by PCR and identified by next-generation sequencing.

-

Data Analysis: The abundance of each sgRNA in the resistant population is compared to its abundance in the starting population. Genes whose sgRNAs are enriched in the resistant population are identified as essential host factors for viral infection.

Signaling Pathways and Experimental Workflows

The interaction of EBOV-GP with host cell receptors can trigger intracellular signaling cascades that facilitate viral entry. Furthermore, the experimental procedures for identifying these receptors follow logical workflows. The following diagrams, generated using the DOT language, illustrate these complex relationships.

EBOV Entry and Macropinocytosis Signaling Pathway

Caption: Axl-mediated signaling pathway leading to macropinocytosis of Ebola virus.

TIM-1 Mediated Attachment and Cytokine Signaling

Caption: TIM-1 signaling on T-cells upon Ebola virus binding, leading to cytokine production.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for identifying EBOV-GP interacting proteins via Co-Immunoprecipitation.

Experimental Workflow: Affinity Chromatography

Caption: Workflow for isolating EBOV-GP binding partners using Affinity Chromatography.

Experimental Workflow: Virus Overlay Assay

Caption: Workflow for detecting EBOV-GP interacting proteins via Virus Overlay Assay.

Conclusion

The identification and characterization of host cell receptors for EBOV-GP have significantly advanced our understanding of Ebola virus pathogenesis. The multifaceted nature of viral entry, involving both initial attachment to a variety of cell surface factors and a final, essential interaction with an intracellular receptor, highlights the complex strategies employed by the virus to infect host cells. This in-depth guide provides a comprehensive resource for researchers, summarizing the key receptors, their binding characteristics, the experimental approaches for their identification, and the signaling pathways they trigger. A thorough understanding of these molecular interactions is essential for the rational design of novel antiviral therapies that can effectively block viral entry and combat this deadly disease. Further research into the detailed mechanisms of receptor engagement and the downstream consequences of these interactions will continue to be a critical area of investigation in the fight against Ebola virus disease.

References

- 1. C-type lectins DC-SIGN and L-SIGN mediate cellular entry by Ebola virus in cis and in trans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-Type Lectins DC-SIGN and L-SIGN Mediate Cellular Entry by Ebola Virus in cis and in trans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide CRISPR/Cas9 screen identifies SLC39A9 and PIK3C3 as crucial entry factors for Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]

The Ebolavirus Glycoprotein Glycan Cap: A Technical Guide on Structure, Function, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the Ebolavirus (EBOV) glycoprotein (GP) glycan cap, a critical structural and functional component of the virus. We will explore its molecular architecture, its multifaceted role in viral pathogenesis—from immune evasion to host cell entry—and detail the key experimental methodologies used to elucidate its function.

Introduction to the Ebolavirus Glycoprotein (EBOV-GP)

The Ebolavirus glycoprotein is the sole protein on the viral surface, making it essential for mediating host cell entry and the primary target for the host's antibody response.[1][2] The GP precursor is cleaved by host furin into two disulfide-linked subunits: GP1 and GP2.[2] These heterodimers assemble into a trimer on the virion surface, forming a chalice-like structure.[3][4][5] The GP1 subunit is responsible for attachment to host cells and is composed of several subdomains: the base, head, glycan cap, and a heavily glycosylated mucin-like domain (MLD).[2][3] The GP2 subunit contains the fusion machinery necessary for viral and host membrane fusion.[2][5] This document focuses specifically on the glycan cap, a key feature of the GP1 subunit.

Molecular Architecture of the Glycan Cap

The glycan cap is a prominent α/β-dome structure formed by a continuous polypeptide chain (residues 227-310) that sits atop the GP1 head subdomain.[3] This region, along with the adjacent MLD, is extensively decorated with N-linked and O-linked glycans, forming a dense "glycan shield" on the viral surface.[1][6][7] The glycan cap itself contains predominantly N-linked glycans, while the MLD contains both N- and O-linked glycans.[6][7] There are up to 17 N-linked glycosylation sites on the entire EBOV GP, with 15 located on the GP1 subunit, primarily within the glycan cap and MLD.[2] This extensive glycosylation constitutes approximately two-thirds of the EBOV GP's total mass.[8]

Core Functions of the Glycan Cap

The dense layer of glycans forming the cap and MLD is not merely decorative; it serves critical functions in the viral life cycle, primarily centered around immune evasion and regulating viral entry.

Immune Evasion and Epitope Shielding

A primary function of the glycan cap is to act as a shield, sterically hindering the host immune system.[9] It physically obstructs access to conserved, neutralizing epitopes on the GP1 surface, including the receptor-binding site (RBS) which is sequestered within the bowl of the GP chalice.[3][4][5] This shielding is a key immune evasion tactic, making it difficult for antibodies to recognize and neutralize the virus.[7][10] Studies have consistently shown that removing N-linked glycans from the GP1 core enhances the virus's sensitivity to neutralization by antibodies and convalescent serum.[6][7] The N-glycans on both the glycan cap and the MLD contribute to this steric shielding of immune receptor ligands on the surface of infected cells, such as HLA-I and MICA, thereby impairing immune cell function.[9]

Regulation of Viral Entry

While crucial for immune evasion, the glycan shield negatively impacts the efficiency of viral entry.[7] The RBS must be exposed to bind to its endosomal receptor, Niemann-Pick C1 (NPC1).[6] This unmasking occurs after the virus enters the host cell via macropinocytosis.[10] Inside the late endosome, host cathepsin proteases (Cathepsin L and B) cleave off the glycan cap and the MLD.[1][8] This proteolytic processing is an essential prerequisite for the RBS to bind to NPC1, which in turn triggers the conformational changes in GP2 required for membrane fusion.[1][8]

Interestingly, while the glycan cap masks the ultimate NPC1 binding site, its N-linked glycans can facilitate initial attachment to the host cell surface by interacting with C-type lectins, such as DC-SIGN and L-SIGN.[1][2]

Quantitative Analysis of Glycan Cap Function

Experiments involving the systematic removal of N-glycosylation sites have provided quantitative insights into the glycan cap's function. The removal of all 15 N-linked glycan sites on GP1 significantly enhances viral transduction in vitro but also increases sensitivity to antibody neutralization.

| Experimental Condition | Effect on Viral Transduction (Vero Cells) | Effect on Antibody/Antiserum Sensitivity | Reference |

| Wild-Type EBOV GP | Baseline | Baseline | [6][7] |

| Removal of 15 N-glycan sites on GP1 | Significantly enhanced transduction | Enhanced sensitivity | [6][7] |

| Removal of MLD | Substantially more progeny produced faster (in a chimeric VSV system) | More readily neutralized by convalescent serum | [11][12] |

Note: The specific fold-increase in transduction or neutralization can vary depending on the cell line, antibody used, and experimental system (e.g., pseudovirus vs. live virus).

Key Experimental Methodologies

Understanding the glycan cap's function relies on several key experimental protocols.

Site-Directed Mutagenesis to Remove Glycosylation Sites

This technique is used to create mutant versions of the GP gene where specific N-linked glycosylation sites are eliminated.

-

Identify Sequon: N-linked glycosylation occurs at an Asn-X-Ser/Thr sequon, where X can be any amino acid except proline.

-

Primer Design: Design PCR primers that introduce a point mutation in the GP expression plasmid. Typically, the asparagine (Asn, N) codon is changed to a glutamine (Gln, Q) or alanine (Ala, A) codon. This change disrupts the glycosylation site without introducing major structural perturbations.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the GP plasmid as a template and the mutagenic primers. This creates copies of the plasmid containing the desired mutation.

-

Template Removal: The original, non-mutated template plasmid (which is typically methylated from bacterial growth) is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: Plasmids are isolated from bacterial colonies and the GP gene is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.

Pseudovirion Transduction Assay

This assay safely measures the ability of EBOV GP to mediate viral entry into target cells using a replication-deficient viral vector.

-

Plasmid Co-transfection: Producer cells (e.g., HEK293T) are co-transfected with three plasmids:

-

An expression plasmid for the EBOV GP (either wild-type or a mutant).

-

A packaging plasmid that provides the viral core proteins (e.g., from HIV-1 or VSV).

-

A reporter plasmid containing a reporter gene (e.g., Luciferase or GFP) flanked by viral packaging signals.

-

-

Pseudovirion Production: The producer cells express the components, which self-assemble into non-replicating virus-like particles (VLPs). These VLPs have a core from one virus (e.g., VSV) but are studded with the EBOV GP on their surface. The supernatant containing these pseudovirions is harvested 48-72 hours post-transfection.

-

Transduction: The harvested pseudovirions are used to infect target cells (e.g., Vero cells).

-

Quantification: After 24-48 hours, the level of infection is quantified by measuring the expression of the reporter gene. For a luciferase reporter, cell lysates are analyzed with a luminometer. For a GFP reporter, cells are analyzed by flow cytometry or fluorescence microscopy. The signal intensity is directly proportional to the efficiency of GP-mediated viral entry.

Conclusion and Future Directions

The EBOV-GP glycan cap is a masterful evolutionary innovation that exemplifies the trade-offs in viral pathogenesis. It provides an essential shield against the humoral immune response at the cost of reduced entry efficiency, a deficit compensated for by proteolytic processing in the host endosome. This complex interplay makes the glycan cap and its associated glycans a compelling target for therapeutic intervention. Future research may focus on developing antibodies or small molecules that can either penetrate this glycan shield, bind to the glycans themselves to prevent lectin interactions, or inhibit the cathepsin-mediated cleavage required for viral entry. A deeper understanding of the site-specific glycosylation patterns and their regulation will be paramount for the rational design of next-generation vaccines and therapeutics against Ebolavirus.[1]

References

- 1. Glycan shield of the ebolavirus envelope glycoprotein GP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the Ebola virus glycoprotein bound to a human survivor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. Comprehensive functional analysis of N-linked glycans on Ebola virus GP1 - PubMed [pubmed.ncbi.nlm.nih.gov]